molecular formula C21H16ClNO3S B214320 1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214320
M. Wt: 397.9 g/mol
InChI Key: NYDPTKQAGODLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indolin-2-ones and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound acts by inhibiting various signaling pathways involved in cancer and inflammation. It has also been found to act as an antioxidant and to protect against oxidative stress and neuronal damage.
Biochemical and Physiological Effects
1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress and neuronal damage. It has also been found to modulate various signaling pathways involved in cancer and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its wide range of biological activities and its potential therapeutic applications. However, its limitations include its synthetic nature, which may limit its availability and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. These include the development of more efficient synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, the study of its potential toxicity and pharmacokinetics will be important for its future development as a therapeutic agent.

Synthesis Methods

The synthesis of 1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions. The starting material for the synthesis is 5-chlorothiophene-2-carboxylic acid, which is reacted with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with N-benzyl-2-aminoacetamide to form N-benzyl-2-(5-chlorothiophene-2-carbonyl)aminoacetamide. This compound is then reacted with sodium hydride and 3-bromo-1-propanol to form 1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]-1,3-dihydro-2H-indol-2-one. Finally, the compound is oxidized using potassium permanganate to form 1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to exhibit a wide range of biological activities. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation, it has been found to inhibit the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been found to protect against oxidative stress and neuronal damage.

properties

Product Name

1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H16ClNO3S

Molecular Weight

397.9 g/mol

IUPAC Name

1-benzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C21H16ClNO3S/c22-19-11-10-18(27-19)17(24)12-21(26)15-8-4-5-9-16(15)23(20(21)25)13-14-6-2-1-3-7-14/h1-11,26H,12-13H2

InChI Key

NYDPTKQAGODLAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)Cl)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)Cl)O

Origin of Product

United States

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